molecular formula C5H5LiO3 B6270759 lithium 3-hydroxypent-4-ynoate CAS No. 2567496-03-9

lithium 3-hydroxypent-4-ynoate

Cat. No.: B6270759
CAS No.: 2567496-03-9
M. Wt: 120.1 g/mol
InChI Key: NUEDJFJHSFLMQL-UHFFFAOYSA-M
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Description

Lithium 3-hydroxypent-4-ynoate is a chemical compound with the molecular formula C5H5LiO3. It is a lithium salt of 3-hydroxypent-4-ynoic acid. This compound is known for its unique structure, which includes both a hydroxyl group and an alkyne group, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 3-hydroxypent-4-ynoate typically involves the reaction of 3-hydroxypent-4-ynoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and concentration of reactants to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Lithium 3-hydroxypent-4-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium 3-hydroxypent-4-ynoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential role in biochemical pathways involving hydroxylation and alkyne functional groups.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium 3-hydroxypent-4-ynoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Lithium 3-hydroxybut-2-ynoate
  • Lithium 3-hydroxyhex-4-ynoate
  • Lithium 3-hydroxyhept-4-ynoate

Uniqueness

Lithium 3-hydroxypent-4-ynoate is unique due to its specific chain length and the presence of both hydroxyl and alkyne functional groups. This combination allows it to participate in a diverse range of chemical reactions and makes it a valuable reagent in various fields of research .

Properties

CAS No.

2567496-03-9

Molecular Formula

C5H5LiO3

Molecular Weight

120.1 g/mol

IUPAC Name

lithium;3-hydroxypent-4-ynoate

InChI

InChI=1S/C5H6O3.Li/c1-2-4(6)3-5(7)8;/h1,4,6H,3H2,(H,7,8);/q;+1/p-1

InChI Key

NUEDJFJHSFLMQL-UHFFFAOYSA-M

Canonical SMILES

[Li+].C#CC(CC(=O)[O-])O

Purity

91

Origin of Product

United States

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